2-Butanone,3-chloro-4-ethoxy-
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Overview
Description
2-Butanone, 3-chloro-4-ethoxy- is an organic compound with the molecular formula C6H11ClO2 It is a derivative of butanone, where the hydrogen atoms at positions 3 and 4 are substituted with a chlorine atom and an ethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-chloro-4-ethoxy- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-butanone with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the chlorine atom at the 4-position .
Industrial Production Methods
Industrial production of 2-Butanone, 3-chloro-4-ethoxy- typically involves large-scale reactions under controlled conditions. The process may include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-chloro-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom or the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butanone, 3-chloro-4-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-chloro-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom or ethoxy group is replaced by other functional groups. These reactions can alter the compound’s structure and activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-butanone: A similar compound with a chlorine atom at the 3-position and a ketone group at the 2-position.
4-Chloro-2-butanone: Another related compound with a chlorine atom at the 4-position and a ketone group at the 2-position.
Uniqueness
2-Butanone, 3-chloro-4-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C6H11ClO2 |
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Molecular Weight |
150.60 g/mol |
IUPAC Name |
3-chloro-4-ethoxybutan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-3-9-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
InChI Key |
RIKWNPAHKQEWLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(=O)C)Cl |
Origin of Product |
United States |
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